molecular formula C21H26N2O5S B2567913 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-diethoxybenzamide CAS No. 899976-08-0

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-diethoxybenzamide

Cat. No. B2567913
CAS RN: 899976-08-0
M. Wt: 418.51
InChI Key: WKPITLRHNPGUHD-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-diethoxybenzamide, also known as DTBZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. DTBZ is a benzamide derivative that has been found to selectively bind to the vesicular monoamine transporter 2 (VMAT2), a protein that plays a crucial role in the storage and release of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.

Scientific Research Applications

Antiviral Activity

The compound’s structure suggests it may exhibit antiviral properties. Specifically, the 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine isomer has demonstrated anti-HIV activity. Researchers have explored its mechanism of action as a potential anti-AIDS treatment .

Analgesic Properties

Another derivative, (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5,5]undecane-4-carbodithioate , showed analgesic activity. This finding suggests that the compound might have pain-relieving effects .

Antibiotic Potential

Cephradine: , a well-known antibiotic, contains a 1,3-thiazine skeleton similar to our compound. Investigating the structural similarities and differences between these two molecules could shed light on potential antibiotic applications .

Other Therapeutic Uses

While not directly related to our compound, it’s worth noting that chlormezanone has been utilized as an anticoagulant. Although not the same compound, exploring the broader class of thiazinanes may reveal additional therapeutic applications .

properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-3-27-19-12-7-16(15-20(19)28-4-2)21(24)22-17-8-10-18(11-9-17)23-13-5-6-14-29(23,25)26/h7-12,15H,3-6,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPITLRHNPGUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-diethoxybenzamide

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